N,N'-Dibutylurea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalyst in Enzyme Synthesis

Field: Biochemistry

Application: DBU is used as a catalyst in the synthesis of enzymes.

Method: The process involves the use of magnetic nanoparticles for immobilizing enzymes.

Results: The yield of 1,3-dibutylurea could achieve 77% under solvent-free conditions and 60°C.

Intermediate in Pharmaceuticals and Biochemicals

Field: Pharmaceutical Chemistry

Application: 1,3-Disubstituted ureas, which include 1,3-Dibutylurea, are essential intermediates of pharmaceuticals and biochemicals.

Degradation Product of Benomyl

Field: Environmental Science

Application: DBU is a breakdown product of benomyl, the active ingredient in Benlate® fungicides.

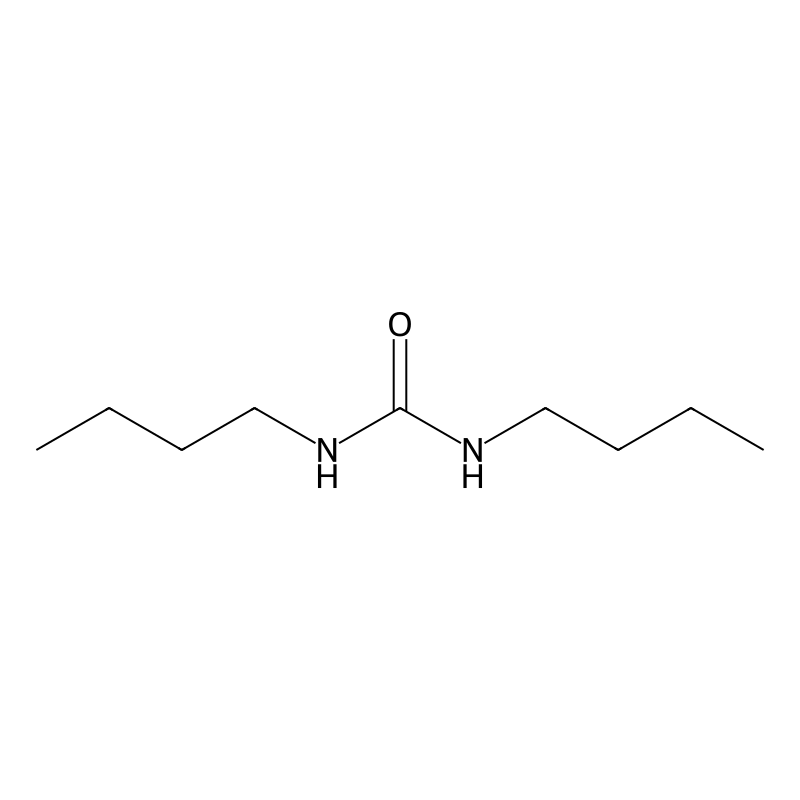

N,N'-Dibutylurea is an organic compound with the molecular formula CHNO. It consists of two butyl groups attached to a urea moiety, making it a member of the urea family. The compound is a colorless liquid at room temperature and has a molecular weight of approximately 172.27 g/mol. Its structure is characterized by the presence of two butyl groups (CH) bonded to the nitrogen atoms of the urea functional group (NHCO). N,N'-Dibutylurea is known for its solubility in organic solvents and limited solubility in water, which influences its behavior in various applications and

- Hydrolysis: In the presence of water, it can hydrolyze to form butyl amines and carbon dioxide.

- Decomposition: Under certain conditions, such as elevated temperatures or specific catalysts, it can decompose to yield isocyanates and ammonia.

- Reactions with Isocyanates: It can react with isocyanates to form carbamates or other derivatives.

These reactions are significant in understanding its stability and reactivity in various environments .

Research indicates that N,N'-Dibutylurea exhibits biological activity, particularly in agricultural contexts. It has been identified as a degradation product of Benomyl, a fungicide, suggesting potential implications for environmental toxicity and plant health. Studies have shown that N,N'-Dibutylurea can inhibit photosynthetic processes by affecting electron transport chains in plants, leading to reduced oxygen evolution and interference with metabolic functions .

N,N'-Dibutylurea can be synthesized through various methods:

- From n-Butyl Isocyanate: The reaction of n-butyl isocyanate with ammonia or amines leads to the formation of N,N'-Dibutylurea.

- From Urea and Butanol: A condensation reaction between urea and butanol under controlled conditions can yield N,N'-Dibutylurea.

- Degradation of Benomyl: In agricultural settings, N,N'-Dibutylurea forms as a degradation product when Benomyl is applied to crops .

N,N'-Dibutylurea has several applications across different fields:

- Agriculture: As a degradation product of Benomyl, it plays a role in assessing the environmental impact of fungicides.

- Chemical Industry: It serves as an intermediate in the synthesis of various organic compounds.

- Laboratory Research: Used as a reagent in biochemical experiments due to its properties affecting enzyme activities and metabolic pathways.

Its unique properties make it valuable for research and development in both industrial and agricultural contexts .

Studies have explored the interactions of N,N'-Dibutylurea with various biological systems:

- Photosynthesis Inhibition: Research indicates that it inhibits photosynthetic oxygen evolution, affecting plant growth and health.

- Enzyme Activity Modulation: It has been shown to influence enzyme activities related to metabolic processes, indicating potential applications in biochemistry.

These interactions highlight its significance in both ecological and biochemical studies .

Several compounds are structurally or functionally similar to N,N'-Dibutylurea. Below are some notable comparisons:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Diethylurea | CHNO | Shorter ethyl chains; more soluble in water |

| Dipropylurea | CHNO | Intermediate chain length; different solubility |

| N,N'-Dimethylurea | CHNO | Smaller size; higher volatility |

| N,N'-Diisobutylurea | CHNO | Larger isobutyl groups; distinct physical properties |

N,N'-Dibutylurea's unique combination of two butyl groups contributes to its specific solubility characteristics and biological activity, distinguishing it from other urea derivatives .